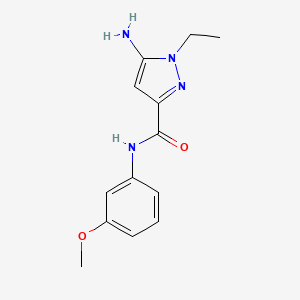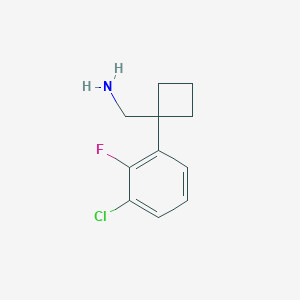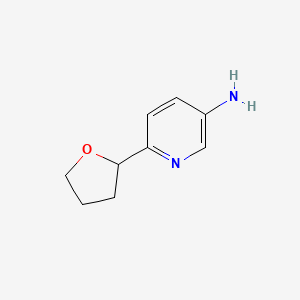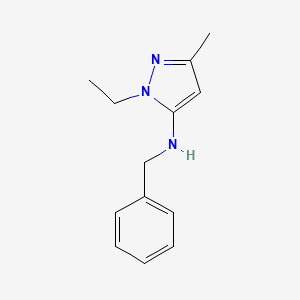![molecular formula C9H15F2N3 B11736855 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736855.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a propylamine moiety. This compound is of interest due to its potential applications in medicinal chemistry, agrochemistry, and materials science. The presence of the difluoroethyl group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Propylamine Moiety: The final step involves the alkylation of the pyrazole ring with propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group, where nucleophiles can replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Mono-fluoroethyl or ethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of fluorinated groups in biological systems. Its metabolic stability makes it a valuable tool for in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation. It can also be employed in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine: Lacks the propyl group, which may affect its binding properties and metabolic stability.
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a propyl group, potentially altering its physicochemical properties.
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine: Contains a methyl group, which may result in different biological activity and stability.
Uniqueness
The presence of both the difluoroethyl group and the propylamine moiety in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine imparts unique properties that are not found in its analogs. The difluoroethyl group enhances lipophilicity and metabolic stability, while the propylamine moiety can improve binding affinity and specificity for certain biological targets. This combination makes the compound a valuable scaffold for drug design and other applications.
特性
分子式 |
C9H15F2N3 |
|---|---|
分子量 |
203.23 g/mol |
IUPAC名 |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H15F2N3/c1-2-3-12-4-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3 |
InChIキー |
KBDZUPYDRNRLHE-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=CN(N=C1)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736782.png)

![2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11736796.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736802.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736819.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736832.png)
![ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736834.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11736835.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736838.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)
